molecular formula C17H25N B8718922 9-butyl-1,2,3,4,5,6,7,8-octahydroacridine CAS No. 99922-90-4

9-butyl-1,2,3,4,5,6,7,8-octahydroacridine

Cat. No.: B8718922
CAS No.: 99922-90-4
M. Wt: 243.4 g/mol
InChI Key: NJADHIXCFFHCMB-UHFFFAOYSA-N
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Description

9-butyl-1,2,3,4,5,6,7,8-octahydroacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a butyl group attached to the ninth position of the acridine ring system. Acridine derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

9-butyl-1,2,3,4,5,6,7,8-octahydroacridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted acridine derivatives with potential biological activities .

Scientific Research Applications

9-butyl-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:

Properties

CAS No.

99922-90-4

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

9-butyl-1,2,3,4,5,6,7,8-octahydroacridine

InChI

InChI=1S/C17H25N/c1-2-3-8-13-14-9-4-6-11-16(14)18-17-12-7-5-10-15(13)17/h2-12H2,1H3

InChI Key

NJADHIXCFFHCMB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2CCCCC2=NC3=C1CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL, one-necked flask equipped with a magnetic stirring bar, a Claisen adapter, and a reflux condenser equipped with a nitrogen inlet attached to a bubble (Note 6) is charged with 17.0 g (0.22 mol) of ammonium acetate, 82 g (0.41 mol) of cupric acetate monohydrate and 200 mL of glacial acetic acid, then flushed with nitrogen. The mixture is stirred and heated at reflux under a static atmosphere of nitrogen for 15 min., then the resulting solution is cooled slightly as 53 g (0.20 mol) of 8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one is added in several portions. The blue-green reaction mixture is stirred and heated at reflux under nitrogen for 3 hrs., then the reaction flask is cooled in an ice bath for 2-3 hours. Precipitated cuprous acetate is removed by vacuum filtration using a fitted glass funnel (medium or coarse porosity) and washed with 100 mL of acetic acid. The combined filtrates are diluted with 500 mL of water, cooled in ice and carefully neutralized by slow addition of aqueous sodium hydroxide (Note 7). The resulting cloudy mixture is transferred to a separatory funnel and extracted with ether (400 mL, then 2× 200 mL). The combined ether extracts are washed with 140 mL of 3% aqueous sodium hydroxide and 70 mL of saturated aqueous sodium chloride, then dried using anhydrous magnesium sulfate with 1 g of decolorizing charcoal (Norit). The solids are removed by filtration and washed with at least 200 ml of ether. The combined filtrates are concentrated to minimum volume using a rotary evaporator and residual solvent is removed under vacuum (1mm). The product is obtained as a beige crystalline solid, mp 35-37° C., 47 g (97%) (Note 8).
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate monohydrate
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one
Quantity
53 g
Type
reactant
Reaction Step Two

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